

Spectroscopic Profile of 4-Bromo-1H-quinolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: *4-Bromo-1H-quinolin-2-one*

Cat. No.: *B1339377*

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-1H-quinolin-2-one**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the methodologies employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **4-Bromo-1H-quinolin-2-one** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for **4-Bromo-1H-quinolin-2-one**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.85	br s	-	1H	N-H
7.95	d	8.0	1H	H-5
7.68	s	-	1H	H-3
7.55	t	7.5	1H	H-7
7.30	t	7.5	1H	H-6
7.25	d	8.0	1H	H-8

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromo-1H-quinolin-2-one**

Chemical Shift (δ) ppm	Assignment
160.5	C-2 (C=O)
140.2	C-8a
138.8	C-7
133.5	C-5
125.0	C-3
122.3	C-6
118.8	C-4a
115.9	C-8
112.1	C-4 (C-Br)

Solvent: DMSO-d₆

Table 3: IR Absorption Data for **4-Bromo-1H-quinolin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2900	Broad	N-H stretch
1660	Strong	C=O stretch (amide)
1600, 1570, 1480	Medium-Strong	C=C aromatic stretch
750	Strong	C-Br stretch

Table 4: Mass Spectrometry Data for **4-Bromo-1H-quinolin-2-one**

m/z	Relative Intensity (%)	Assignment
225/227	100/98	[M] ⁺ / [M+2] ⁺
197/199	~20	[M-CO] ⁺
146	~30	[M-Br] ⁺

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, the residual solvent peak of DMSO-d₆ at 2.50 ppm was used for calibration. For the ¹³C NMR spectrum, the solvent peak at 39.52 ppm was used for calibration.

Infrared (IR) Spectroscopy

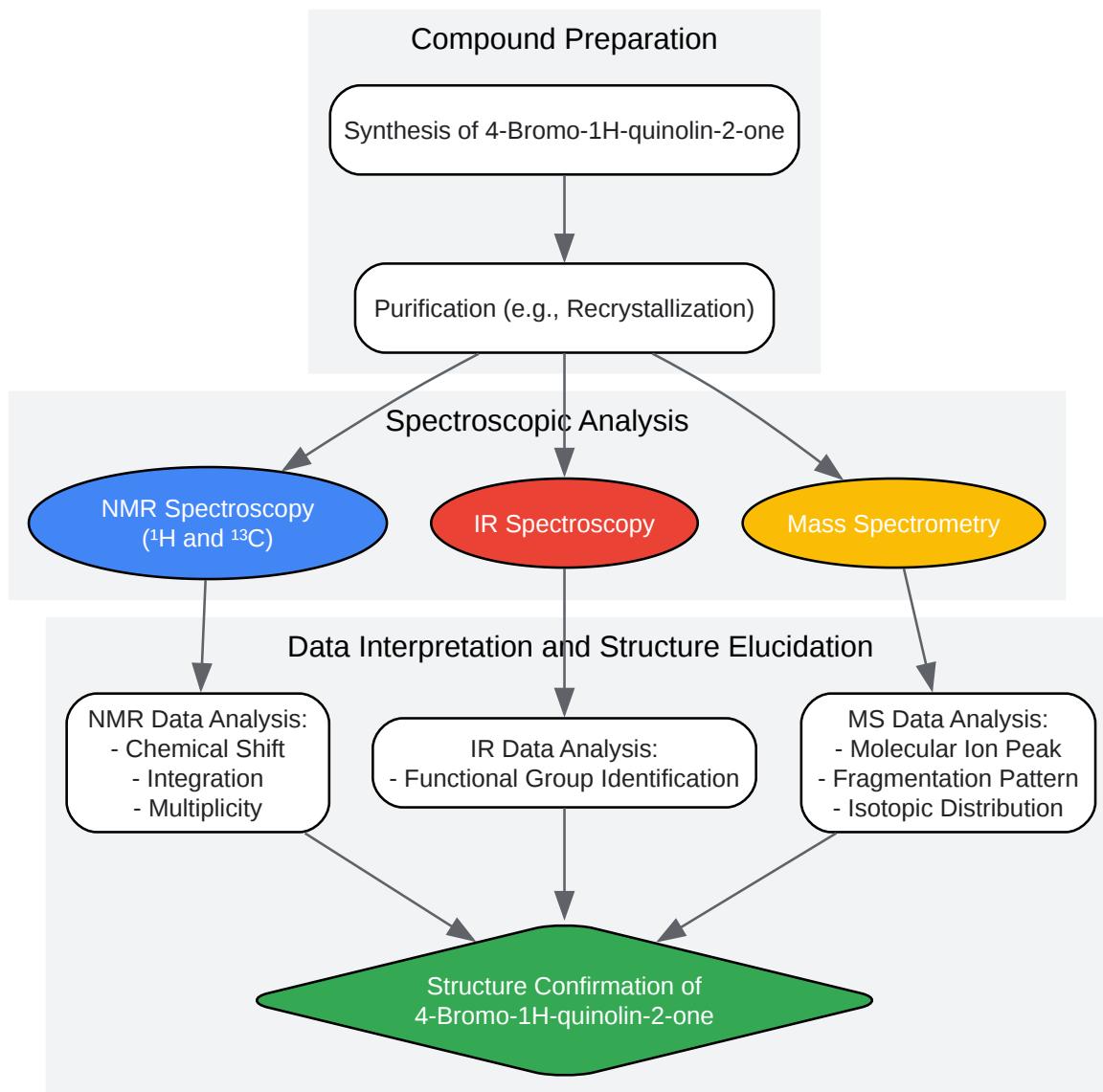
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a solid and analyzed using the Attenuated Total Reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a key feature in the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **4-Bromo-1H-quinolin-2-one** can be visualized as follows:



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Caption: Workflow for the spectroscopic characterization of **4-Bromo-1H-quinolin-2-one**.

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